rac-[(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexyl]methanol, trans
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Overview
Description
rac-[(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexyl]methanol, trans is a versatile small molecule scaffold used in various chemical and biological research applications. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a tert-butyldimethylsilyl group and a hydroxymethyl group. The compound’s stereochemistry is defined by the (1R,2S) configuration, which contributes to its specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexyl]methanol, trans typically involves the protection of a cyclohexanol derivative with a tert-butyldimethylsilyl group. This is followed by the introduction of a hydroxymethyl group at the appropriate position on the cyclohexyl ring. The reaction conditions often include the use of silylating agents such as tert-butyldimethylsilyl chloride in the presence of a base like imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran to prevent hydrolysis of the silyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexyl]methanol, trans can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl ether group under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the silyl ether.
Scientific Research Applications
rac-[(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexyl]methanol, trans is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and as a probe for biological pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of rac-[(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexyl]methanol, trans depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with enzymes, receptors, or other biomolecules. The tert-butyldimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective modification of other parts of the molecule.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-[(tert-Butyldimethylsilyl)oxy]cyclohexanol: Similar structure but lacks the hydroxymethyl group.
(1R,2S)-2-[(tert-Butyldimethylsilyl)oxy]cyclohexanone: Contains a ketone group instead of a hydroxymethyl group.
(1R,2S)-2-[(tert-Butyldimethylsilyl)oxy]cyclohexylamine: Contains an amine group instead of a hydroxymethyl group.
Uniqueness
rac-[(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexyl]methanol, trans is unique due to its specific stereochemistry and the presence of both a silyl ether and a hydroxymethyl group. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C13H28O2Si |
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Molecular Weight |
244.44 g/mol |
IUPAC Name |
[2-[tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol |
InChI |
InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-12-9-7-6-8-11(12)10-14/h11-12,14H,6-10H2,1-5H3 |
InChI Key |
RRLGSESJSQXNHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC1CO |
Origin of Product |
United States |
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